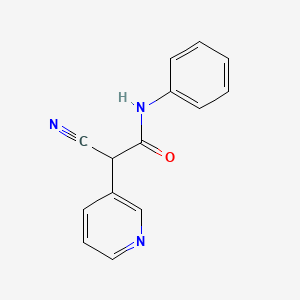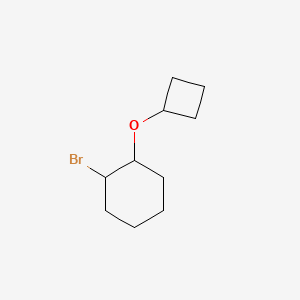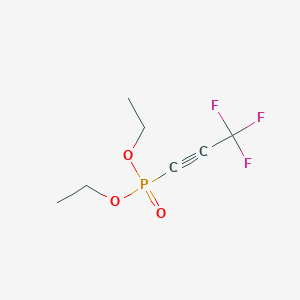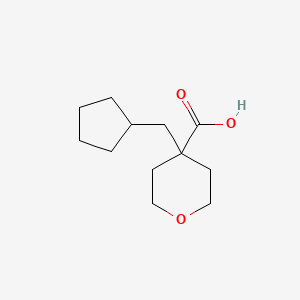
2-(1-Ethylcyclobutyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethylcyclobutyl)propanal is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclobutane ring substituted with an ethyl group and a propanal group, making it a unique structure with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-Ethylcyclobutyl)propanal can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylmethyl ketone with ethylmagnesium bromide (a Grignard reagent) to form the corresponding alcohol, which is then oxidized to yield the aldehyde. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of cyclobutylmethyl ketone followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) are often used in the hydrogenation step, while oxidizing agents like pyridinium chlorochromate (PCC) are employed for the oxidation process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Ethylcyclobutyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group on the cyclobutane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), electrophiles
Major Products Formed
Oxidation: 2-(1-Ethylcyclobutyl)propanoic acid
Reduction: 2-(1-Ethylcyclobutyl)propanol
Substitution: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
2-(1-Ethylcyclobutyl)propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1-Ethylcyclobutyl)propanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. The cyclobutane ring may also participate in ring-opening reactions under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
2-(1-Ethylcyclobutyl)propanal can be compared with other cycloalkane derivatives such as cyclopentylpropanal and cyclohexylpropanal. These compounds share similar ring structures but differ in the size of the ring and the nature of the substituents. The unique combination of the cyclobutane ring and the ethyl group in this compound gives it distinct chemical properties and reactivity compared to its analogs.
List of Similar Compounds
- Cyclopentylpropanal
- Cyclohexylpropanal
- 2-(1-Methylcyclobutyl)propanal
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2-(1-ethylcyclobutyl)propanal |
InChI |
InChI=1S/C9H16O/c1-3-9(5-4-6-9)8(2)7-10/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
RFGPPGWXXSXUSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC1)C(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)


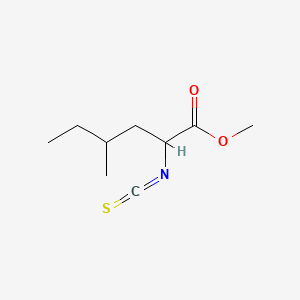

![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)
